molecular formula C17H16N2O3 B15023941 5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B15023941
M. Wt: 296.32 g/mol
InChI Key: MGPCFALJVPHVRT-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxyphenol with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and efficacy in biological systems.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection sequences.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-4-6-15(12)17-18-16(22-19-17)11-21-14-9-7-13(20-2)8-10-14/h3-10H,11H2,1-2H3

InChI Key

MGPCFALJVPHVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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